5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of thiophene, followed by sulfonation and subsequent coupling with 2,3-dimethoxy-2-methylpropylamine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonating agents like chlorosulfonic acid. The final coupling step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiophene derivatives with reduced functional groups
Substitution: Formation of new thiophene derivatives with substituted functional groups
Scientific Research Applications
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2,3-dimethoxythiophene
- N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
- 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide
Uniqueness
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonamide groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNFVIIRUZVISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(S1)Br)(COC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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